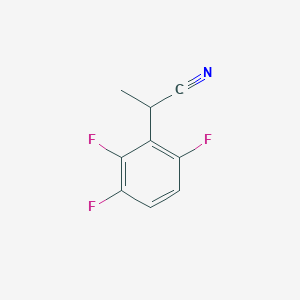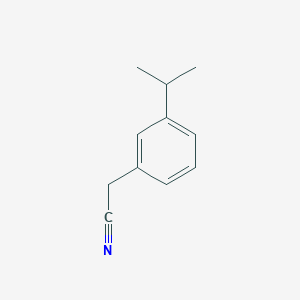
3-(1,3,5-Trimethyl-1h-pyrazol-4-yl)prop-2-en-1-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(1,3,5-Trimethyl-1H-pyrazol-4-yl)prop-2-en-1-amine is a chemical compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This particular compound is characterized by the presence of three methyl groups attached to the pyrazole ring and a prop-2-en-1-amine group.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1,3,5-Trimethyl-1H-pyrazol-4-yl)prop-2-en-1-amine typically involves the reaction of 1,3,5-trimethylpyrazole with an appropriate allyl amine derivative. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate to deprotonate the amine, facilitating the nucleophilic attack on the pyrazole ring.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The reaction parameters, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products.
化学反応の分析
Types of Reactions
3-(1,3,5-Trimethyl-1H-pyrazol-4-yl)prop-2-en-1-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding pyrazole carboxylic acids.
Reduction: Formation of the corresponding amine derivatives.
Substitution: Formation of substituted pyrazole derivatives.
科学的研究の応用
3-(1,3,5-Trimethyl-1H-pyrazol-4-yl)prop-2-en-1-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of agrochemicals and pharmaceuticals.
作用機序
The mechanism of action of 3-(1,3,5-Trimethyl-1H-pyrazol-4-yl)prop-2-en-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
類似化合物との比較
Similar Compounds
- 1,3,5-Trimethyl-1H-pyrazol-4-ylboronic acid
- 1,3,5-Trimethyl-1H-pyrazol-4-ylboronic acid hydrochloride
- 3-(1,3,5-Trimethyl-1H-pyrazol-4-yl)propanoic acid hydrochloride
Uniqueness
3-(1,3,5-Trimethyl-1H-pyrazol-4-yl)prop-2-en-1-amine is unique due to its specific structural features, such as the presence of the prop-2-en-1-amine group, which imparts distinct chemical reactivity and biological activity compared to other similar compounds.
特性
分子式 |
C9H15N3 |
|---|---|
分子量 |
165.24 g/mol |
IUPAC名 |
(E)-3-(1,3,5-trimethylpyrazol-4-yl)prop-2-en-1-amine |
InChI |
InChI=1S/C9H15N3/c1-7-9(5-4-6-10)8(2)12(3)11-7/h4-5H,6,10H2,1-3H3/b5-4+ |
InChIキー |
SRTLYBYMIRALNT-SNAWJCMRSA-N |
異性体SMILES |
CC1=C(C(=NN1C)C)/C=C/CN |
正規SMILES |
CC1=C(C(=NN1C)C)C=CCN |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![5-Chloro-8-nitro-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B13624423.png)











